1H-Benzo[4,5]imidazo[1,2-c][1,2,3]triazole
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Overview
Description
1H-[1,2,3]Triazolo[1,5-a]benzimidazole is a heterocyclic compound that combines the structural features of both benzimidazole and triazole.
Preparation Methods
The synthesis of 1H-[1,2,3]Triazolo[1,5-a]benzimidazole typically involves cyclization reactions. One common method is the cyclization of a benzimidazole derivative with an azide under thermal or catalytic conditions. For example, the reaction of 2-aminobenzimidazole with sodium azide in the presence of a copper catalyst can yield 1H-[1,2,3]Triazolo[1,5-a]benzimidazole . Industrial production methods often involve similar cyclization reactions but are optimized for higher yields and scalability .
Chemical Reactions Analysis
1H-[1,2,3]Triazolo[1,5-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base
Major products formed from these reactions include various substituted derivatives of 1H-[1,2,3]Triazolo[1,5-a]benzimidazole, which can have enhanced biological or chemical properties .
Scientific Research Applications
1H-[1,2,3]Triazolo[1,5-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties
Industry: Utilized in the development of new materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1H-[1,2,3]Triazolo[1,5-a]benzimidazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with nucleic acids. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cancer cell proliferation . The molecular targets and pathways involved include various kinases, DNA, and RNA .
Comparison with Similar Compounds
1H-[1,2,3]Triazolo[1,5-a]benzimidazole can be compared with other similar compounds, such as:
- 1H-[1,2,3]Triazolo[4,5-b]pyridine
- 1H-[1,2,3]Triazolo[4,5-c]pyrimidine
- 1H-[1,2,3]Triazolo[1,5-a]pyrazine
These compounds share the triazole ring but differ in the fused heterocyclic system. The uniqueness of 1H-[1,2,3]Triazolo[1,5-a]benzimidazole lies in its combination of benzimidazole and triazole, which imparts distinct chemical and biological properties .
Properties
CAS No. |
14993-06-7 |
---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.164 |
IUPAC Name |
1H-triazolo[1,5-a]benzimidazole |
InChI |
InChI=1S/C8H6N4/c1-2-4-7-6(3-1)10-8-5-9-11-12(7)8/h1-5,11H |
InChI Key |
ZWAUDEMFTAOOOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2NN=C3 |
Synonyms |
1H-[1,2,3]Triazolo[1,5-a]benzimidazole(9CI) |
Origin of Product |
United States |
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